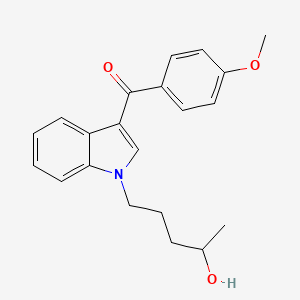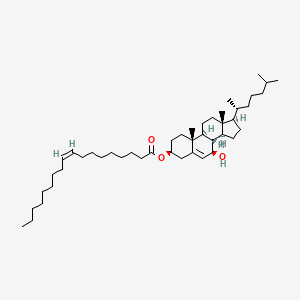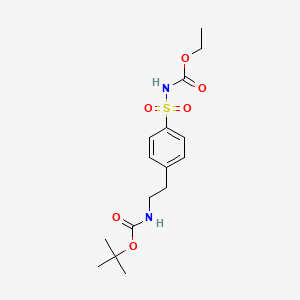![molecular formula C26H25NO3 B584490 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid CAS No. 1427521-36-5](/img/structure/B584490.png)
5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Vue d'ensemble
Description
The compound “5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid” is a complex organic molecule. It contains an indole nucleus, which is a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . Various methods have been reported for the synthesis of indoles, including modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .Chemical Reactions Analysis
Indole derivatives have been found to possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The chemical reactions involving indole derivatives are diverse and can lead to a wide range of biologically active compounds.Applications De Recherche Scientifique
Cancer Treatment
Indole derivatives, such as the one you’ve mentioned, have been increasingly recognized for their potential in treating cancer cells. They exhibit various biologically vital properties that can be harnessed to target and inhibit the growth of cancerous cells . The specific mechanisms by which they act include interference with cell signaling pathways, induction of apoptosis, and inhibition of angiogenesis, making them promising candidates for chemotherapy agents.
Antimicrobial Activity
These compounds also show significant promise in combating microbial infections. Their structure allows them to interact with microbial cell walls or disrupt essential biological processes within the microbes, leading to their death . This application is particularly relevant in the age of antibiotic resistance, as new classes of antimicrobial agents are desperately needed.
Treatment of Disorders
The broad spectrum of biological activity exhibited by indole derivatives extends to the treatment of various disorders in the human body. This includes neurological disorders, where they may play a role in neuroprotection or the modulation of neurotransmitter systems .
Antiviral Applications
Indole derivatives have been reported to possess antiviral activities, with some compounds showing inhibitory activity against influenza A and other viruses . Their mode of action may involve the inhibition of viral entry into cells or the disruption of viral replication mechanisms.
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them useful in the treatment of chronic inflammatory diseases. They can modulate the immune response and inhibit the production of pro-inflammatory cytokines, providing relief from inflammation .
Antidiabetic Effects
Some indole derivatives have shown potential in the management of diabetes. They may exert their effects by influencing insulin secretion or sensitivity, as well as through the modulation of metabolic pathways involved in glucose homeostasis .
Orientations Futures
The future directions for the study of “5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid” and similar compounds are promising. The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This could lead to the development of promising new heterocycles with chemical and biomedical relevance.
Mécanisme D'action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This suggests that 5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid may interact with its targets, leading to changes that contribute to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect multiple biochemical pathways, leading to a broad spectrum of downstream effects.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
5-[3-(4-ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO3/c1-2-18-14-15-22(20-10-4-3-9-19(18)20)26(30)23-17-27(16-8-7-13-25(28)29)24-12-6-5-11-21(23)24/h3-6,9-12,14-15,17H,2,7-8,13,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGSQKIUCYVUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017850 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(4-Ethylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
CAS RN |
1427521-36-5 | |
| Record name | JWH-210 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)


![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)




![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)
